(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a furan ring and a sulfanylidene group adds to its unique chemical structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(furan-2-ylmethylidene)cyclopentanone: Shares the furan ring but differs in the core structure.
N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: Contains a similar furan ring but has a different functional group arrangement.
Uniqueness
(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidine ring with a furan ring and a sulfanylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-10-8(11)7(14-9(10)13)5-6-3-2-4-12-6/h2-5H,1H3/b7-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTWYYBSFGCMJM-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CO2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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